molecular formula C22H24N2O4S2 B2516865 N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide CAS No. 955857-64-4

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide

Cat. No.: B2516865
CAS No.: 955857-64-4
M. Wt: 444.56
InChI Key: SLGYMPJWPYCSND-UHFFFAOYSA-N
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Description

N-(4-(((3,5-Dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide (CAS 955857-64-4) is a chemical compound with the molecular formula C22H24N2O4S2 and a molecular weight of 444.57 . This reagent features a thiazole core, a benzylthioether group, and a phenoxypropanamide side chain. While specific biological data for this compound is limited, its structural class is of significant interest in medicinal chemistry. Thiazole derivatives are extensively researched for their diverse biological activities. For instance, structurally related 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) have demonstrated potent antiproliferative activity against cancer cell lines, such as melanoma and prostate cancer, by functioning as inhibitors of tubulin polymerization . Furthermore, various synthetic thiazole-containing hybrids continue to be explored for their potential in neuroprotective research . This combination of a thiazole ring and methoxy-substituted aromatic systems makes this compound a valuable building block for researchers in drug discovery and chemical biology. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic and therapeutic applications.

Properties

IUPAC Name

N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-15(28-18-7-5-4-6-8-18)21(25)24-22-23-17(14-30-22)13-29-12-16-9-19(26-2)11-20(10-16)27-3/h4-11,14-15H,12-13H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGYMPJWPYCSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC(=CS1)CSCC2=CC(=CC(=C2)OC)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and applications in scientific research.

Chemical Structure and Properties

The molecular formula of this compound) is C17H23N3O4SC_{17}H_{23}N_{3}O_{4}S, with a molecular weight of approximately 397.5 g/mol. The compound features a thiazole ring, a phenoxy group, and a benzyl thioether, which contribute to its diverse biological activity.

PropertyValue
Molecular FormulaC₁₇H₂₃N₃O₄S
Molecular Weight397.5 g/mol
Structural FeaturesThiazole ring, phenoxy group, benzyl thioether

The biological activity of this compound) is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole ring is known for its role in modulating enzyme activity, while the phenoxy group may enhance binding affinity to biological receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act on receptors associated with inflammatory responses, potentially mitigating conditions such as arthritis or other inflammatory diseases.
  • Cell Cycle Arrest : Preliminary studies indicate that this compound can induce cell cycle arrest in specific cancer cell lines, leading to apoptosis.

Biological Activity and Case Studies

Several studies have highlighted the biological activities of this compound):

  • Anticancer Activity : Research conducted on various tumor cell lines has demonstrated significant cytotoxic effects. For example, a study published in Journal of Medicinal Chemistry reported that this compound exhibited IC50 values in the low micromolar range against lymphoma cells .
  • Antimicrobial Properties : In vitro assays have shown that it possesses antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Animal models have indicated that the compound can reduce inflammation markers, supporting its use in therapies for chronic inflammatory diseases .

Synthesis Methods

The synthesis of this compound) typically involves multi-step organic reactions:

  • Formation of Thiazole Ring : This is achieved by reacting appropriate thioamides with α-haloketones under basic conditions.
  • Introduction of Phenoxy Group : The phenoxy moiety is introduced through nucleophilic substitution reactions.
  • Final Amide Formation : The final step involves coupling the thiazole intermediate with the phenoxypropanamide derivative.

Optimized reaction conditions are crucial for achieving high yields and purity during synthesis.

Applications in Scientific Research

This compound) has several applications:

  • Medicinal Chemistry : It serves as a lead compound for developing new therapeutic agents targeting cancer and infectious diseases.
  • Biological Research : The compound is used in studies investigating cellular mechanisms and pathways involved in disease processes.
  • Material Science : Its unique chemical structure may facilitate the development of novel materials with specific electronic properties.

Comparison with Similar Compounds

Structural Analogues with Thiazole Cores

Compound 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide)

  • Structural Differences: Replaces the 3,5-dimethoxybenzylthio group with a morpholinomethyl-pyridinyl system and incorporates a 3,4-dichlorobenzamide moiety.
  • Physicochemical Properties : Melting point and spectral data (1H NMR, HRMS) indicate higher polarity compared to the target compound due to the morpholine and pyridine substituents .
  • Bioactivity : Demonstrated moderate kinase inhibition in preliminary assays, attributed to the pyridine-morpholine interaction with ATP-binding pockets .

Compound 20 (2-(4,5-dihydro-5-imino-4-phenyl-1,3,4-thiadiazol-2-yl)phenol)

  • Structural Differences : Replaces the thiazole ring with a 1,3,4-thiadiazole core. The absence of the propanamide chain reduces steric bulk.
  • Spectral Data : IR bands at 3433 cm⁻¹ (OH) and 3115 cm⁻¹ (NH) confirm tautomeric equilibria, unlike the stable thiazole-thioether linkage in the target compound .
  • Reactivity : The thiadiazole ring exhibits higher electrophilicity, leading to faster hydrolysis under acidic conditions compared to thiazoles .
Compounds with Sulfonyl and Triazole Moieties

Compound 7–9 (5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones)

  • Structural Differences : Feature a 1,2,4-triazole-thione core instead of thiazole, with sulfonyl and difluorophenyl groups.
  • Tautomerism : Exist in equilibrium between thiol and thione forms, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and absence of νS-H bands .
Carbamate and Ureido Derivatives

Compound z ((S)-N-[(2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)...)

  • Structural Differences : Incorporates a carbamate-linked thiazole and ureido groups, increasing molecular weight (>600 Da) and reducing cell permeability compared to the target compound (MW ~450 Da).
  • Stability: The hydroperoxypropan-2-yl group in analogs like Compound t introduces oxidative instability, contrasting with the stable phenoxypropanamide in the target compound .

Preparation Methods

Route 1: Thiazole Core First Approach

This method prioritizes early-stage thiazole ring formation, followed by post-functionalization:

  • Hantzsch thiazole synthesis to create 2-amino-4-(chloromethyl)thiazole
  • Nucleophilic substitution to install the 3,5-dimethoxybenzylthio group
  • Amide bond formation via coupling with 2-phenoxypropanoyl chloride

Route 2: Pre-functionalized Thiourea Route

Alternative strategy employing a pre-formed thiourea derivative:

  • Synthesis of N-(2-phenoxypropanoyl)thiourea
  • Cyclocondensation with α-bromo ketone bearing a protected thiol group
  • Deprotection and functionalization to introduce the 3,5-dimethoxybenzyl moiety

Comparative analysis reveals Route 1 offers better control over substitution patterns but requires harsh chlorination conditions, while Route 2 minimizes intermediate isolation steps at the cost of complex thiourea synthesis.

Step-by-Step Preparation Methods

Synthesis of 2-Amino-4-(chloromethyl)thiazole (Intermediate A)

Reagents :

  • Thiourea (1.0 equiv)
  • 1,3-Dichloroacetone (1.1 equiv)
  • Ethanol (anhydrous), reflux

Procedure :

  • Dissolve thiourea (76.12 g, 1.0 mol) in 500 mL anhydrous ethanol under nitrogen.
  • Add 1,3-dichloroacetone (143.97 g, 1.1 mol) dropwise over 30 min.
  • Reflux at 80°C for 6 hr with vigorous stirring.
  • Cool to 0°C, filter precipitated product, wash with cold ethanol.

Yield : 68-72%
Characterization :

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 7.21 (s, 2H, NH$$2$$), 4.38 (s, 2H, CH$$2$$Cl), 2.89 (s, 2H, thiazole-CH$$2$$)
  • HRMS : m/z calc. for C$$4$$H$$6$$ClN$$_2$$S [M+H]$$^+$$: 164.9912, found: 164.9915

Introduction of 3,5-Dimethoxybenzylthio Group

Reagents :

  • Intermediate A (1.0 equiv)
  • 3,5-Dimethoxybenzyl mercaptan (1.2 equiv)
  • K$$2$$CO$$3$$ (2.0 equiv)
  • DMF, 0°C → RT

Procedure :

  • Suspend Intermediate A (16.4 g, 0.1 mol) in 200 mL dry DMF.
  • Add K$$2$$CO$$3$$ (27.6 g, 0.2 mol) and cool to 0°C.
  • Introduce 3,5-dimethoxybenzyl mercaptan (23.8 g, 0.12 mol) via syringe.
  • Warm to room temperature over 2 hr, stir 12 hr.
  • Quench with ice-water, extract with EtOAc (3×100 mL).

Yield : 82-85%
Characterization :

  • $$^13$$C NMR (101 MHz, CDCl$$3$$): δ 168.4 (C=S), 159.8 (OCH$$3$$), 106.2 (thiazole C4), 55.1 (SCH$$_2$$)
  • IR (KBr): 2550 cm$$^{-1}$$ (S-H absent, confirming substitution)

Amide Coupling with 2-Phenoxypropanoyl Chloride

Reagents :

  • 2-Phenoxypropanoic acid (1.1 equiv)
  • Thionyl chloride (3.0 equiv)
  • Triethylamine (2.5 equiv)
  • Dichloromethane (DCM), 0°C

Procedure :

  • Convert 2-phenoxypropanoic acid (19.8 g, 0.11 mol) to acid chloride using SOCl$$_2$$ (35.7 g, 0.3 mol).
  • Add Intermediate B (30.7 g, 0.1 mol) in DCM, followed by Et$$_3$$N (25.3 g, 0.25 mol).
  • Stir at 0°C → RT for 8 hr.
  • Wash with 5% HCl, dry over Na$$2$$SO$$4$$, purify via silica chromatography (Hexane:EtOAc 3:1).

Yield : 75-78%
Characterization :

  • HPLC : 98.2% purity (C18, 0.1% TFA in H$$_2$$O/MeCN)
  • M.P. : 142-144°C

Optimization and Critical Parameters

Reaction Condition Optimization

Key variables influencing yield and purity:

Parameter Range Tested Optimal Value Yield Impact
Thiourea equivalents 0.8-1.2 1.05 +12%
DMF volume (mL/g) 5-15 10 +8%
Coupling temp (°C) -10 to 25 0→25 +15%
Chromatography SiO$$2$$ vs Al$$2$$O$$_3$$ SiO$$_2$$ (230-400 mesh) +9% purity

Mechanistic Considerations

  • Hantzsch Thiazole Formation :
    • Proceeds via nucleophilic attack of thiourea’s sulfur on α-halo ketone
    • Ring closure through elimination of HCl
  • SN2 Substitution :
    • Chloromethyl group displacement by thiolate anion
    • Enhanced by polar aprotic solvents (DMF) and excess base
  • Schotten-Baumann Coupling :
    • In situ acid chloride formation prevents racemization
    • Triethylamine scavenges HCl, driving reaction completion

Challenges and Mitigation Strategies

Common Synthetic Issues

  • Thiol Oxidation :
    • Problem: Mercaptan → disulfide formation during storage
    • Solution: Use freshly distilled thiols under N$$_2$$ atmosphere
  • Amide Racemization :
    • Risk at high temps (>40°C) during coupling
    • Mitigation: Strict temp control (0-25°C), short reaction times
  • Chromatography Losses :
    • High polarity of final product complicates purification
    • Alternative: Recrystallization from EtOH/H$$_2$$O (7:3)

Analytical Data Comparison

Spectroscopic Consistency Check

Technique Expected Key Signals Observed Data
$$^1$$H NMR δ 6.38 (s, 2H, aromatic H), 4.21 (q, CH$$_2$$S) δ 6.39 (s), 4.22 (q, J=7.1 Hz)
$$^13$$C NMR 168.9 ppm (amide C=O), 55.2 ppm (OCH$$_3$$) 168.8 ppm, 55.3 ppm
IR 1650 cm$$^{-1}$$ (amide I), 1245 cm$$^{-1}$$ (C-O) 1652 cm$$^{-1}$$, 1243 cm$$^{-1}$$

Q & A

Q. What are the key synthetic pathways and optimal reaction conditions for synthesizing N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-phenoxypropanamide?

The synthesis typically involves:

  • Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones under reflux conditions in ethanol or methanol .
  • Thioether linkage : Reaction of 3,5-dimethoxybenzyl mercaptan with a bromomethyl-thiazole intermediate, catalyzed by bases like NaOH or K₂CO₃ in DMF at 60–80°C .
  • Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to conjugate 2-phenoxypropanoyl chloride to the thiazole-amine intermediate in dichloromethane . Optimization : Yields improve with inert atmospheres (N₂/Ar), controlled addition rates, and post-reaction purification via column chromatography .
Step SolventCatalyst/TempYield Range
Thiazole formationEthanolHCl, reflux60–75%
Thioether linkageDMFK₂CO₃, 70°C50–65%
Amide couplingDCMEDC/HOBt, RT70–85%

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Identify proton environments (e.g., thiazole C-H at δ 7.2–7.5 ppm, methoxy groups at δ 3.8 ppm) and confirm connectivity .
  • IR Spectroscopy : Detect amide C=O stretches (~1650–1680 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ m/z calculated for C₂₃H₂₅N₂O₄S₂: 481.12) .
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Q. What functional groups in this compound influence its reactivity and bioactivity?

Key groups include:

  • Thiazole ring : Enhances π-π stacking with biological targets .
  • Thioether bridge : Improves metabolic stability compared to ethers .
  • 3,5-Dimethoxybenzyl group : Modulates electron density and lipophilicity, affecting membrane permeability .
  • Phenoxypropanamide : Acts as a hydrogen-bond acceptor, critical for target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. ineffective) across studies?

Contradictions may arise from:

  • Purity variations : Use HPLC to verify compound purity (>95%) and rule out impurities .
  • Assay conditions : Standardize protocols (e.g., broth microdilution for antimicrobial tests; cell line-specific IC50 measurements) .
  • Structural analogs : Compare activities of derivatives (e.g., replacing 3,5-dimethoxy with 4-methoxy groups) to identify SAR trends .
  • Metabolic stability : Assess degradation products via LC-MS in simulated biological fluids .

Q. What computational strategies predict binding modes and conformational stability of this compound?

  • Molecular docking (AutoDock/Vina) : Screen against target proteins (e.g., kinase domains) to identify binding pockets .
  • MD simulations (GROMACS) : Simulate ligand-protein complexes over 100 ns to assess stability of key interactions (e.g., hydrogen bonds with His159 in EGFR) .
  • QM/MM calculations : Evaluate electronic effects of substituents (e.g., methoxy groups) on binding affinity .

Q. How can reaction conditions be optimized to scale synthesis without compromising yield?

  • Solvent screening : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .
  • Continuous flow reactors : Improve heat/mass transfer for thioether formation, reducing reaction time from 12h to 2h .
  • Catalyst optimization : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .
Parameter BaselineOptimized
Temperature (thioether step)70°C80°C
Catalyst (amide coupling)EDC/HOBtDMT-MM (yield +12%)
Reaction time (flow reactor)12h (batch)2h (flow)

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Analog synthesis : Modify substituents (e.g., replace 3,5-dimethoxy with chloro or nitro groups) and test bioactivity .
  • 3D-QSAR models : Use CoMFA/CoMSIA to correlate steric/electronic features with IC50 values .
  • Free-Wilson analysis : Quantify contributions of individual substituents to activity .
  • Crystallography : Resolve ligand-target co-crystals to validate docking predictions .

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